3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is a chemical compound classified under the isoxazole derivatives. It features a bicyclic structure that integrates a benzene ring with an isoxazole ring, where the presence of a chlorophenyl group at the 3-position enhances its chemical properties and biological activity. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The molecular formula of 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is . It belongs to the class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL typically involves several steps:
The synthesis has been optimized to yield high purity and good yields, often utilizing environmentally friendly protocols.
The molecular structure of 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL can be represented by its canonical SMILES notation: C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Cl
.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing key interactions that stabilize its structure .
Isoxazoles like 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL can undergo various chemical transformations:
These reactions highlight the versatility of 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL in synthetic organic chemistry.
The mechanism of action for 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL involves interactions with specific biological targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL has potential applications in various fields:
Research continues to explore its full potential in these areas, emphasizing its significance in drug discovery and development processes .
The isoxazole ring system in 3-(4-Chloro-phenyl)-benzo[d]isoxazol-6-ol (CAS 885273-28-9) is predominantly constructed via 1,3-dipolar cycloaddition, a cornerstone reaction for regioselective heterocycle assembly. This strategy employs nitrile oxides (generated in situ from hydroxamoyl chlorides or aldoxime oxidation) as 1,3-dipoles reacting with alkynes or alkenes as dipolarophiles. For the benzo[d]isoxazole scaffold, ortho-disubstituted benzenes with suitable dipolarophiles are utilized [2] [4].
A critical advancement involves the regiocontrol at C3 and C5 positions of the isoxazole. Electron-withdrawing substituents on the dipolarophile direct nitrile oxide addition, ensuring the 4-chlorophenyl group anchors at C3—a necessity for the target compound’s bioactivity. Metal-free protocols using oxidants like N-chlorosuccinimide (NCS) or Oxone® for nitrile oxide generation minimize metal contamination, crucial for pharmaceutical intermediates [4]. Sonication-assisted cycloadditions further enhance regioselectivity and reaction kinetics, as demonstrated in the synthesis of analogous isoxazolines under aqueous conditions, achieving 85% yields [2].
Table 1: Cycloaddition Conditions for Isoxazole Core Formation
Dipole Source | Dipolarophile | Catalyst/Oxidant | Regioselectivity (C3:C5) | Yield (%) |
---|---|---|---|---|
4-Chlorobenzaldoxime | Benzoquinone derivative | Oxone®/NaCl | >20:1 | 85 |
4-Chloro-N-hydroxybenzimidoyl chloride | Ethyl propiolate | Et₃N | 15:1 | 78 |
In situ nitrile oxide | Allyl alcohol derivative | None (thermal) | 10:1 | 70 |
Introducing the 4-chlorophenyl moiety occurs via two complementary strategies: (i) direct functionalization of pre-formed isoxazoles, or (ii) utilization of pre-halogenated phenyl precursors in cycloadditions. Electrophilic chlorination of phenyl-isoxazole intermediates using chlorine gas or sulfuryl chloride (SO₂Cl₂) often suffers from over-halogenation or ring degradation. Consequently, cross-coupling reactions with pre-chlorinated building blocks are preferred [5] [9].
Suzuki-Miyaura coupling between 3-bromobenzo[d]isoxazol-6-ol derivatives and 4-chlorophenylboronic acid provides high regiopurity under Pd(0) catalysis. Alternatively, Ullmann-type couplings with copper catalysts link pre-formed isoxazole cores to halogenated aromatics. The chlorine atom’s position significantly influences bioactivity; para-substitution optimizes steric and electronic interactions in molecular target binding, as confirmed by structure-activity relationship (SAR) studies of isoxazole-based inhibitors [5] [8]. Halogen exchange reactions (e.g., Finkelstein) on iodophenyl intermediates offer alternative pathways but require stringent anhydrous conditions [9].
The C6-hydroxy group of 3-(4-Chloro-phenyl)-benzo[d]isoxazol-6-ol serves as a versatile handle for diversification. Etherification and esterification are predominant strategies to enhance stability, solubility, or bioactivity. Alkylation with alkyl/benzyl halides under phase-transfer conditions (K₂CO₃/DMF) yields stable ethers, while acylation with acid chlorides or anhydrides furnishes esters [7] [9].
Notably, click chemistry enables the synthesis of triazole-linked conjugates. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl ether derivatives of the core isoxazole and azides generates 1,4-disubstituted triazoles, expanding molecular diversity for biological screening. Sulfonylation with arylsulfonyl chlorides produces sulfonate esters, which serve as intermediates for nucleophilic displacement or as bioactive motifs themselves [2] [7]. To prevent oxidation during storage, hydroxyl protection as tert-butyldimethylsilyl (TBS) ethers or tetrahydropyranyl (THP) ethers is employed, with deprotection achievable under mild acidic conditions [10].
Table 3: Hydroxyl Group Derivatization Pathways
Modification Type | Reagent | Product | Application |
---|---|---|---|
Etherification | Propargyl bromide | 3-(4-Chlorophenyl)-6-(prop-2-yn-1-yloxy)benzo[d]isoxazole | CuAAC "click" chemistry substrate |
Esterification | Acetic anhydride | 6-Acetoxy-3-(4-chlorophenyl)benzo[d]isoxazole | Prodrug synthesis |
Sulfonylation | Benzenesulfonyl chloride | (3-(4-Chlorophenyl)benzo[d]isoxazol-6-yl) benzenesulfonate | Agrochemical intermediates [2] |
Protection | TBS-Cl | 6-(tert-Butyldimethylsilyloxy)-3-(4-chlorophenyl)benzo[d]isoxazole | Stabilization for long-term storage |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1